11-(Chloromethyl)-13-oxo-8-thia-1-azatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile
Description
Properties
IUPAC Name |
3-(chloromethyl)-1-oxopyrido[2,1-b][1,3]benzothiazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2OS/c14-6-8-5-12(17)16-10-3-1-2-4-11(10)18-13(16)9(8)7-15/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYMNHJBSNHRRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=O)C=C(C(=C3S2)C#N)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Chloromethyl)-13-oxo-8-thia-1-azatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile typically involves multiple steps. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:
Formation of the Tricyclic Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the tricyclic core structure.
Introduction of Functional Groups: Chloromethyl and oxo groups are introduced through specific reactions, such as chloromethylation and oxidation.
Final Modifications:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
11-(Chloromethyl)-13-oxo-8-thia-1-azatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown potential in medicinal chemistry due to its unique structural properties which may contribute to various biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the chloromethyl and carbonitrile groups may enhance its efficacy against bacterial strains. For instance:
- Case Study : A study on related thiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that 11-(Chloromethyl)-13-oxo compounds could have similar effects .
Anticancer Properties
Preliminary studies suggest that the compound may inhibit cancer cell proliferation.
- Case Study : Compounds in the same class have been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial pathways . Further research is needed to confirm these effects specifically for 11-(Chloromethyl)-13-oxo compounds.
Material Science Applications
The unique structure of this compound allows it to be explored for applications in material science, particularly in the development of new polymers and nanomaterials.
Polymerization Processes
The compound can serve as a monomer or a functional additive in polymer synthesis.
- Application Example : It can potentially enhance the thermal stability and mechanical properties of polymer matrices when incorporated as a co-monomer .
Nanotechnology
Due to its unique electronic properties, this compound may be utilized in the fabrication of nanostructures.
- Research Insight : Studies have indicated that similar tricyclic compounds can be used to create conductive polymers which are essential for electronic applications such as sensors and transistors .
Toxicological Considerations
While exploring the applications of this compound, it is crucial to consider its safety profile. The compound is classified with hazard statements indicating potential health risks (H302 - Harmful if swallowed; H315 - Causes skin irritation; H318 - Causes serious eye damage) which necessitates careful handling in laboratory settings .
Mechanism of Action
The mechanism of action of 11-(Chloromethyl)-13-oxo-8-thia-1-azatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Position 11
11-Ethyl-13-oxo-1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2,4,6,9,11-pentaene-10-carbonitrile (CID 2114010)
- Molecular Formula : C₁₄H₁₁N₃O
- Key Differences :
- Substituent at position 11: Ethyl group vs. chloromethyl.
- Heteroatom arrangement: 1,8-diaza (two nitrogen atoms) vs. 8-thia-1-aza (sulfur and nitrogen).
- The diaza configuration may alter hydrogen-bonding capacity, affecting biological target interactions.
11-Chloro-3-oxo-7-thia-2-azatricyclo[6.4.0.0²,⁶]dodeca-1(12),8,10-triene-6-carboxylic Acid
- Molecular Formula: C₁₂H₉ClNO₃S
- Key Differences :
- Functional groups: Carboxylic acid at position 6 vs. nitrile at position 10.
- Ring system: Smaller tricyclic framework (dodeca-triene vs. trideca-pentaene).
- Implications :
Physicochemical and Spectroscopic Comparisons
NMR Profiling
Comparative analysis of NMR chemical shifts (e.g., regions corresponding to substituents) reveals:
- Region A (positions 39–44) : Chloromethyl substituents in the target compound cause downfield shifts due to electron withdrawal, unlike ethyl groups in CID 2114010 .
- Region B (positions 29–36) : The sulfur atom in the target compound induces distinct magnetic anisotropy compared to nitrogen in diaza analogs .
Reactivity and Stability
Data Table: Structural and Property Comparison
| Compound Name | Molecular Formula | Substituent (Position 11) | Molecular Weight | Key Functional Groups | Reactivity Profile |
|---|---|---|---|---|---|
| 11-(Chloromethyl)-13-oxo-8-thia-1-azatricyclo[7.4.0.0²,⁷]trideca-2,4,6,9,11-pentaene-10-carbonitrile | C₁₃H₈ClN₃OS | Chloromethyl | 297.74 | Nitrile, Lactam, Thia | High (electrophilic sites) |
| 11-Ethyl-13-oxo-1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2,4,6,9,11-pentaene-10-carbonitrile (CID 2114010) | C₁₄H₁₁N₃O | Ethyl | 237.26 | Nitrile, Lactam, Diaza | Moderate |
| 11-Chloro-3-oxo-7-thia-2-azatricyclo[6.4.0.0²,⁶]dodeca-1(12),8,10-triene-6-carboxylic Acid | C₁₂H₉ClNO₃S | Chloro | 282.72 | Carboxylic Acid, Thia | pH-dependent reactivity |
Biological Activity
11-(Chloromethyl)-13-oxo-8-thia-1-azatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile (CAS: 733762-45-3) is a synthetic compound notable for its potential biological activities. This compound belongs to a class of tricyclic structures that have shown promise in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁ClN₂OS |
| Molecular Weight | 254.74 g/mol |
| CAS Number | 733762-45-3 |
| Appearance | Powder |
| Storage Conditions | Room Temperature |
Research indicates that compounds similar to 11-(Chloromethyl)-13-oxo-8-thia have diverse biological activities including anticancer properties and antimicrobial effects. The proposed mechanisms include:
- Inhibition of Cancer Cell Proliferation : Studies suggest that this compound may inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Activity : Preliminary data indicate potential efficacy against certain bacterial strains and fungi, possibly through disruption of microbial cell membranes.
Case Studies
Several studies have investigated the biological activity of compounds related to 11-(Chloromethyl)-13-oxo-8-thia:
- Anticancer Activity :
- A study explored the effects of related compounds on breast cancer stem cells (BCSCs). It was found that these compounds could downregulate c-Myc expression, leading to reduced proliferation and increased apoptosis in BCSCs . This suggests a potential application in targeting cancer stem cells to overcome therapeutic resistance.
- Antimicrobial Efficacy :
Biological Activity Summary Table
Q & A
Q. Methodological Answer :
- Spectroscopy :
- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
- IR for functional group validation (e.g., C≡N stretch at ~2200 cm⁻¹).
- High-resolution mass spectrometry (HRMS) for molecular formula verification.
- Crystallography :
Advanced Research: How can computational methods predict reactivity and regioselectivity in derivatization reactions?
Q. Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites.
- Molecular docking : Map interactions with biological targets (e.g., enzymes) using software like AutoDock.
- Regioselectivity analysis : Compare activation energies of possible reaction pathways (e.g., chloromethyl group vs. carbonyl reactivity) .
Advanced Research: How should researchers resolve contradictions in pharmacological activity data across different assays?
Q. Methodological Answer :
- Dose-response standardization : Use consistent molar concentrations across assays (e.g., IC₅₀ comparisons).
- Control experiments : Verify assay specificity with knockout models or competitive inhibitors.
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing chloromethyl with ethyl) to isolate bioactive moieties .
Advanced Research: What experimental designs are recommended for studying environmental fate and degradation pathways?
Q. Methodological Answer :
- Environmental partitioning : Measure logP (octanol-water) to assess bioaccumulation potential.
- Abiotic degradation : Conduct hydrolysis/photolysis studies under varying pH and UV light.
- Biotic degradation : Use microbial consortia from contaminated sites to identify metabolic byproducts (e.g., LC-MS/MS analysis) .
Advanced Research: How can conformational analysis explain discrepancies in crystallographic and solution-phase data?
Q. Methodological Answer :
- Dynamic NMR : Monitor ring puckering or chloromethyl rotation in solution.
- Variable-temperature crystallography : Capture conformational flexibility at 100–300 K.
- Molecular dynamics simulations : Compare energy barriers for conformational transitions (e.g., tricyclic core distortion) .
Advanced Research: What strategies validate target engagement in biological systems?
Q. Methodological Answer :
- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink with target proteins.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.
- CRISPR-Cas9 knockouts : Confirm loss of activity in target-deficient cell lines .
Basic Research: What are the critical purity benchmarks for this compound in pharmacological studies?
Q. Methodological Answer :
- HPLC-DAD : Ensure >95% purity with UV-vis detection (λ = 254 nm).
- Elemental analysis : Validate C, H, N, S, Cl content within ±0.4% of theoretical values.
- Thermogravimetric analysis (TGA) : Check for solvent residues or decomposition below 200°C .
Advanced Research: How does the electronic structure influence spectroscopic and reactive properties?
Q. Methodological Answer :
- UV-vis spectroscopy : Correlate π→π* transitions (e.g., 250–300 nm) with conjugation in the tricyclic system.
- Electrochemistry : Cyclic voltammetry to identify redox-active sites (e.g., nitroso or cyanide groups).
- Electron density maps : Derived from X-ray data to visualize charge distribution .
Advanced Research: What statistical approaches address variability in bioactivity data across independent studies?
Q. Methodological Answer :
- Meta-analysis : Pool data using random-effects models to account for inter-study heterogeneity.
- Multivariate regression : Control for covariates (e.g., cell line passage number, solvent used).
- Bland-Altman plots : Assess agreement between assay platforms (e.g., in vitro vs. ex vivo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
